![molecular formula C17H12BrN3O3 B2767628 6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one CAS No. 942007-40-1](/img/structure/B2767628.png)
6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one
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Overview
Description
“6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one” is a complex organic compound. It contains a pyridazinone ring, which is a type of heterocyclic compound. The pyridazinone ring is substituted with a bromophenyl group at the 6-position and a nitrophenylmethyl group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone ring, along with the attached bromophenyl and nitrophenylmethyl groups. The bromine and nitro groups are likely to significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The bromine atom and the nitro group could potentially be reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications
Synthesis of Novel Pyridazinone Derivatives
Research on 6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one has primarily focused on its synthesis and potential applications in various fields, excluding direct drug use and dosage information. A study by Ibrahim and Behbehani (2014) established a general route for synthesizing a novel class of pyridazin-3-one derivatives. This synthesis involved the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, leading to excellent yields of pyridazin-3-one derivatives. The study highlights the versatility of these compounds in further chemical reactions, paving the way for developing fused azines and naphthyridine derivatives with potential applications in materials science and possibly as intermediates in pharmaceutical synthesis (Ibrahim & Behbehani, 2014).
Hydrothermal Synthesis and Fluorescence Properties
Another study focused on the hydrothermal synthesis of a complex containing a similar bromophenyl and nitrophenyl substituted pyridazinone. Ji Chang–you (2012) synthesized a dinuclear zinc(II) complex, highlighting the compound's fluorescent properties. This research opens up possibilities for using such compounds in optical materials and fluorescence-based sensors, indicating the broad utility of these derivatives beyond their chemical interest (Ji Chang–you, 2012).
Catalytic Applications in Organic Synthesis
Liang et al. (2013) described a copper-catalyzed aerobic dehydrogenation process using pyridazinone derivatives, demonstrating the compound's role in synthesizing structurally similar N-substituted phenylpyridazinone compounds. This study suggests the potential of this compound derivatives in catalysis, offering a method to prepare valuable compounds for medicinal chemistry and material science applications (Liang et al., 2013).
Anticonvulsant Activity of Pyridazinone Derivatives
Samanta et al. (2011) synthesized 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives and tested them for anticonvulsant activity. This suggests that certain pyridazinone derivatives, related to this compound, could have potential applications in developing new anticonvulsant drugs, showcasing the compound's significance in neuropharmacology (Samanta et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-14-3-1-2-13(10-14)16-8-9-17(22)20(19-16)11-12-4-6-15(7-5-12)21(23)24/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVZUJZRQGWQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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